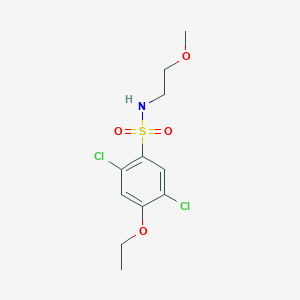
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as S 29542, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
S 29542 binds to a specific site on the CFTR protein and blocks the movement of chloride ions through the channel. This results in a decrease in the activity of CFTR and a reduction in the secretion of fluids in tissues and organs that depend on CFTR for normal function.
Biochemical and Physiological Effects:
S 29542 has been found to have a wide range of biochemical and physiological effects. In addition to its role as a CFTR inhibitor, S 29542 has been shown to inhibit the activity of other chloride channels, including the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC). S 29542 has also been found to inhibit the activity of the Na+/K+/2Cl- cotransporter, a protein that regulates ion transport across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of S 29542 is its high selectivity for CFTR. This makes it a valuable tool for studying the physiological and pathological roles of CFTR in various tissues and organs. S 29542 also has a relatively long half-life, which allows for prolonged inhibition of CFTR activity.
However, S 29542 has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for preparation and administration. S 29542 also has a relatively low potency compared to other CFTR inhibitors, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of S 29542. One area of research is the development of more potent and selective CFTR inhibitors based on the structure of S 29542. Another area of research is the investigation of the physiological and pathological roles of CFTR in various tissues and organs using S 29542 as a tool. S 29542 may also be useful for the development of new drugs for the treatment of cystic fibrosis and other diseases that involve dysfunction of CFTR or other chloride channels.
Métodos De Síntesis
The synthesis of S 29542 involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2,2,6,6-tetramethylpiperidine-4-ol followed by reduction with sodium dithionite. The resulting compound is then treated with ethyl iodide to yield S 29542. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
S 29542 has been studied for its potential use as a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
S 29542 has been found to selectively inhibit the activity of CFTR without affecting other chloride channels. This makes it a valuable tool for studying the physiological and pathological roles of CFTR in various tissues and organs. S 29542 has also been used to investigate the mechanisms of action of other CFTR inhibitors and to develop new drugs for the treatment of cystic fibrosis.
Propiedades
Nombre del producto |
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H27ClN2O3S |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
4-chloro-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |
Clave InChI |
PXCWJRHXONOGQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)





![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)